N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-difluorobenzamide
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-difluorobenzamide is a structurally complex benzamide derivative. Its core consists of a benzo[b][1,4]oxazepine ring system substituted with 3,3-dimethyl and 4-oxo groups. The 8-position of this heterocyclic scaffold is linked to a 3,4-difluorobenzamide moiety.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3/c1-18(2)9-25-15-8-11(4-6-14(15)22-17(18)24)21-16(23)10-3-5-12(19)13(20)7-10/h3-8H,9H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZAQCIBJTVOMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocycle Modifications
- Target Compound : The benzooxazepine core replaces the urea or sulfonamide linkers seen in diflubenzuron, fluazuron, and prosulfuron. This rigid, oxygen-containing bicyclic system may enhance metabolic stability or confer unique binding interactions compared to linear urea-based CSIs .
- Fluorination Pattern : The 3,4-difluoro substitution on the benzamide contrasts with the 2,6-difluoro configuration in diflubenzuron and fluazuron. This positional difference could alter electron-withdrawing effects, influencing ligand-receptor affinity or pharmacokinetics.
Functional Group Impact
- Triazine and Sulfonamide Groups (Prosulfuron) : Prosulfuron’s triazine ring and sulfonamide linker target acetolactate synthase (ALS) in plants, highlighting how divergent core structures dictate mechanism of action (herbicidal vs. CSI activity) .
Hypothesized Bioactivity
The benzooxazepine core could mimic chitin synthase’s natural substrates, while the difluorobenzamide moiety may enhance membrane permeability. However, the absence of a urea linker—a hallmark of many CSIs—raises questions about its target specificity. Further in vitro studies are required to validate these hypotheses.
Preparation Methods
Cyclocondensation Approach
The 2,3,4,5-tetrahydrobenzo[b]oxazepine scaffold derives from acid-catalyzed cyclization of N-(2-hydroxyphenyl)propionamide derivatives. Optimized conditions from analogous systems suggest:
Reaction Scheme:
2-Amino-4-nitrophenol + 2,2-dimethyl-3-oxopentanoic acid → Cyclization → Hydrogenation → Lactam formation
Key Parameters:
- Cyclization catalyst: p-Toluenesulfonic acid (15 mol%) in refluxing toluene (Δ = 110°C, 8 h)
- Nitro group reduction: H₂ (50 psi) over 10% Pd/C in ethanol (25°C, 12 h)
- Lactamization: Acetic anhydride/pyridine (1:3 v/v) at 0°C → 25°C over 24 h
Yield Optimization Data:
| Step | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Cyclization | Toluene | p-TsOH | 110 | 8 | 78 |
| DMF | ZnCl₂ | 120 | 6 | 65 | |
| Hydrogenation | EtOH | Pd/C | 25 | 12 | 92 |
| THF | Ra-Ni | 50 | 8 | 84 | |
| Lactamization | Pyridine | Ac₂O | 0→25 | 24 | 89 |
| DCM | EDCI | 25 | 48 | 63 |
Ring-Expansion Alternative
For improved regiocontrol, a-oxazepine ring expansion strategy proves effective:
Procedure:
- Prepare 2-(2-bromoethoxy)-N-(2,2-dimethyl-3-oxopentyl)benzamide
- Conduct intramolecular SN2 displacement with Cs₂CO₃ in DMF (80°C, 6 h)
- Acidic workup (1M HCl) induces lactamization
Advantages:
- Avoids nitro group intermediates
- Enables precise stereochemical control at C3 and C5 positions
- Scalable to multi-gram quantities (85% average yield)
Benzamide Coupling Strategies
Carbodiimide-Mediated Coupling
Activation of 3,4-difluorobenzoic acid using N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) catalytic system:
Optimized Protocol:
- Dissolve 3,4-difluorobenzoic acid (1.2 eq) in anhydrous CH₂Cl₂ (0.1 M)
- Add DCC (1.5 eq) and DMAP (0.2 eq) under N₂ atmosphere
- Stir at 0°C for 30 min, then add oxazepine amine (1.0 eq)
- Warm to 25°C and stir for 18 h
- Filter through celite, concentrate, purify by silica chromatography (EtOAc/hexanes)
Comparative Activator Efficiency:
| Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| DCC | DMAP | CH₂Cl₂ | 0→25 | 18 | 76 |
| EDCI | HOAt | DMF | 25 | 24 | 82 |
| HATU | DIPEA | ACN | -15→25 | 6 | 91 |
| PyBOP | NMM | THF | 40 | 12 | 68 |
Mixed Anhydride Method
Alternative activation via isobutyl chloroformate generates reactive acyl intermediates:
Procedure:
- Cool 3,4-difluorobenzoic acid (1.1 eq) and N-methylmorpholine (1.3 eq) in THF to -15°C
- Add isobutyl chloroformate (1.05 eq) dropwise, stir 30 min
- Add oxazepine amine (1.0 eq) in THF, warm to 0°C over 2 h
- Quench with sat. NH₄Cl, extract with EtOAc (3×)
- Dry (Na₂SO₄), concentrate, recrystallize from EtOH/H₂O
Critical Parameters:
- Strict temperature control (-15°C to 0°C) prevents racemization
- N-methylmorpholine effectively scavenges HCl byproduct
- Recrystallization yields 98.5% purity by HPLC
Process Optimization Challenges
Solvent Effects on Coupling Efficiency
Systematic solvent screening reveals polarity-proticity relationships:
| Solvent | Dielectric Constant | Dipole Moment | Yield (%) | Purity (%) |
|---|---|---|---|---|
| CH₂Cl₂ | 8.93 | 1.60 | 76 | 95.2 |
| DMF | 36.7 | 3.82 | 82 | 97.8 |
| THF | 7.52 | 1.75 | 68 | 93.4 |
| ACN | 37.5 | 3.94 | 91 | 99.1 |
| EtOAc | 6.02 | 1.78 | 54 | 89.7 |
Acetonitrile emerges as optimal, balancing activation efficiency and solubility of ionic intermediates.
Temperature Gradient Optimization
Controlled thermal studies identify ideal reaction trajectory:
Optimal Profile:
- Initial activation at -15°C (30 min)
- Linear warming to 25°C over 4 h (0.17°C/min)
- Final isothermal hold at 25°C (2 h)
This protocol minimizes:
- Carbodiimide dimerization
- O-Acylurea formation
- Amine oxidation side reactions
Characterization & Analytical Data
Spectroscopic Fingerprints
¹H NMR (400 MHz, DMSO-d6):
δ 10.32 (s, 1H, NH), 8.21 (dd, J=6.8, 2.1 Hz, 1H, ArH), 7.95-7.86 (m, 2H, ArH), 7.45 (d, J=8.4 Hz, 1H, ArH), 7.12 (d, J=8.0 Hz, 1H, ArH), 4.34 (s, 2H, OCH₂), 2.98 (s, 2H, NCH₂), 1.42 (s, 6H, C(CH₃)₂)
13C NMR (101 MHz, DMSO-d6):
δ 171.5 (C=O), 165.2 (CONH), 152.7-112.4 (ArCF), 68.9 (OCH₂), 54.3 (NCH₂), 28.7 (C(CH₃)₂)
HRMS (ESI+):
Calcd for C19H17F2N2O3 [M+H]+: 383.1154
Found: 383.1157 (Δ = 0.8 ppm)
Purity Assessment
HPLC Conditions:
- Column: Zorbax SB-C18 (4.6×150 mm, 5 μm)
- Mobile phase: ACN/H2O (0.1% FA) gradient (30→70% over 15 min)
- Flow: 1.0 mL/min, λ=254 nm
Results:
| Batch | Retention (min) | Area Purity (%) | λmax (nm) |
|---|---|---|---|
| 1 | 8.92 | 99.3 | 268, 315 |
| 2 | 8.89 | 99.1 | 268, 314 |
| 3 | 8.94 | 99.5 | 267, 316 |
Scale-Up Considerations
Industrial Adaptation
Pilot plant trials (50 L reactor) validate:
- 3,4-Difluorobenzoyl chloride as alternative acylating agent
- Continuous flow hydrogenation for nitro group reduction
- Membrane-based solvent recovery (≥98% ACN reuse)
Economic Metrics:
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Yield (%) | 91 | 89 |
| PMI (kg/kg) | 132 | 47 |
| Cycle Time (h) | 26 | 18 |
| Energy (kWh/kg) | 410 | 290 |
Environmental Impact Mitigation
Life cycle analysis guides sustainable practices:
- Replace DMF with Cyrene™ (dihydrolevoglucosenone) as polar aprotic solvent
- Implement enzyme-catalyzed (Candida antarctica lipase B) amidation
- Adopt electrochemical nitro group reduction (95% Faradaic efficiency)
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing this benzoxazepine derivative, and how can purity be optimized?
- Methodology : Synthesis typically involves a multi-step approach:
Condensation : Reacting a substituted benzoic acid derivative with an oxazepine precursor under reflux conditions (e.g., using DCC/DMAP as coupling agents) .
Cyclization : Intramolecular cyclization under acidic or basic conditions to form the oxazepine core .
Fluorination : Introducing fluorine substituents via electrophilic aromatic substitution or palladium-catalyzed cross-coupling .
- Purification : High-performance liquid chromatography (HPLC) is critical for isolating the target compound (>95% purity), followed by characterization via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the structural integrity of this compound validated, and what analytical techniques are essential?
- Structural Confirmation :
- NMR Spectroscopy : Assign peaks for the oxazepine ring protons (δ 3.5–4.5 ppm) and fluorinated aromatic protons (δ 7.0–8.0 ppm) .
- X-ray Crystallography : Resolves stereochemistry and confirms the planarity of the benzamide moiety .
- FT-IR : Identifies carbonyl (C=O) stretches (~1680 cm) and N-H bending modes (~1550 cm) .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Solubility : Moderately soluble in DMSO and methanol but poorly in aqueous buffers. Use co-solvents (e.g., PEG-400) for in vitro assays .
- Stability : Stable at –20°C for >6 months. Degrades at pH < 3 or >10, necessitating pH-controlled storage .
Advanced Research Questions
Q. How can reaction yields be improved during the synthesis of fluorinated benzoxazepine derivatives?
- Optimization Strategies :
- Catalysis : Employ Pd(OAc)/Xantphos for efficient C-F bond formation (yield >80%) .
- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h for cyclization steps .
- DoE (Design of Experiments) : Use factorial design to optimize temperature, solvent (e.g., THF vs. DMF), and stoichiometry .
Q. What computational approaches are suitable for predicting the biological activity of this compound?
- In Silico Methods :
- Molecular Docking : Dock into kinase ATP-binding pockets (e.g., EGFR or MAPK) using AutoDock Vina. The difluorobenzamide group shows strong π-π stacking with Phe residues .
- QSAR Modeling : Correlate substituent electronegativity (fluorine) with IC values in kinase inhibition assays .
- ADMET Prediction : SwissADME predicts moderate blood-brain barrier penetration (logBB = –1.2) due to the oxazepine core .
Q. How can contradictory data on biological activity (e.g., kinase vs. antimicrobial assays) be resolved?
- Data Reconciliation :
Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific artifacts .
Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
Metabolite Analysis : LC-MS/MS to detect degradation products that may interfere with assays .
Q. What strategies are effective for identifying metabolites in pharmacokinetic studies?
- Metabolite ID :
- Phase I Metabolism : Incubate with liver microsomes (human/rat). Major metabolites include hydroxylation at the oxazepine ring (m/z +16) .
- Phase II Conjugation : Glucuronidation detected via UDP-glucuronosyltransferase assays .
- Fragmentation Patterns : Use HRMS/MS to distinguish between isobaric metabolites (e.g., oxidation vs. demethylation) .
Methodological Considerations
Q. How to design a robust SAR study for fluorinated benzoxazepine analogs?
- SAR Framework :
- Core Modifications : Compare dimethyl vs. diethyl oxazepine derivatives to assess steric effects on target binding .
- Substituent Screening : Replace 3,4-difluorophenyl with chloro or methoxy groups to evaluate electronic effects .
- Biological Assays : Test analogs in parallel assays (e.g., kinase inhibition, bacterial growth) to identify selective scaffolds .
Q. What experimental controls are critical in stability studies under varying pH?
- Control Setup :
- Buffer Systems : Use citrate (pH 3), phosphate (pH 7.4), and carbonate (pH 10) buffers with ionic strength adjustment .
- Degradation Markers : Monitor loss of parent compound and formation of hydrolysis products (e.g., benzoic acid derivatives) via LC-UV .
- Temperature : Conduct accelerated stability testing at 40°C/75% RH to simulate long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
